5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide, commonly known as AZD-3965, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of monocarboxylate transporter 1 (MCT1), which is responsible for the transport of lactate across the plasma membrane. MCT1 is overexpressed in several types of cancer cells, including breast, lung, and colon cancer, and plays a crucial role in their growth and survival. Inhibition of MCT1 by AZD-3965 has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.

Aplicaciones Científicas De Investigación

Phototronics in Piezoelectric Materials

The compound’s piezoelectric properties can be leveraged in the field of phototronics, which combines the effects of light (photo-) and electricity (-tronics). It can be used to manage carrier formation, separation, transportation, and recombination in optoelectronic devices such as photon detectors, solar cells, and LEDs. This application is particularly relevant in sensing, human-computer interfacing, and actuating nanorobotics .

High-Temperature Piezoelectric Devices

Due to its stability under high temperatures and stress, the compound can be used in the development of active piezoelectric devices that operate at temperatures up to 600°C and under high stress exceeding 250 MPa. These devices have applications in industrial ultrasound, aerospace, automotive, and micro-actuators .

Pharmaceutical Synthesis

In pharmaceutical research, the compound’s trifluoromethyl group is of interest. Trifluoromethyl-containing compounds have been used in the synthesis of various drugs, including those approved by the FDA. The unique chemical properties of the trifluoromethyl group make it a valuable pharmacophore in drug design .

Analgesic Drug Development

The compound’s derivatives have been explored for their potential as analgesics. Research into 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which share structural similarities with the compound , has shown promise in the design of pharmacophore models for pain relief .

Catalysis and Organic Synthesis

In the field of catalysis, the compound can be used in protodeboronation reactions, which are crucial for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Propiedades

IUPAC Name |

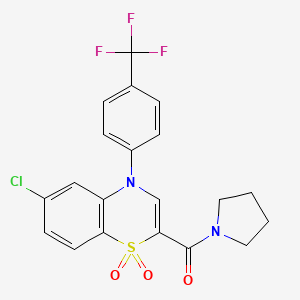

[6-chloro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2O3S/c21-14-5-8-17-16(11-14)26(15-6-3-13(4-7-15)20(22,23)24)12-18(30(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHIEODBNCBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)

![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)